7-Chloro-2-methylquinazoline-4-carboxylic acid
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Overview
Description
7-Chloro-2-methylquinazoline-4-carboxylic acid is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and are used as building blocks in medicinal chemistry . This compound, with the molecular formula C10H7ClN2O2, features a chloro group at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinazoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-methylquinazoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with acetic anhydride, followed by chlorination and subsequent functional group modifications .
Industrial Production Methods: Industrial production methods often employ large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles under nucleophilic aromatic substitution conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Scientific Research Applications
7-Chloro-2-methylquinazoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-chloro-2-methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
2-Methylquinazoline-4-carboxylic acid: Lacks the chloro group but shares similar structural features.
Quinazoline N-oxides: Oxidized derivatives with distinct biological activities.
Uniqueness: 7-Chloro-2-methylquinazoline-4-carboxylic acid is unique due to the presence of both the chloro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
7-chloro-2-methylquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c1-5-12-8-4-6(11)2-3-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
VHHHNXAUDMCBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=N1)C(=O)O |
Origin of Product |
United States |
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